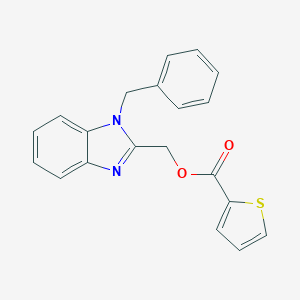

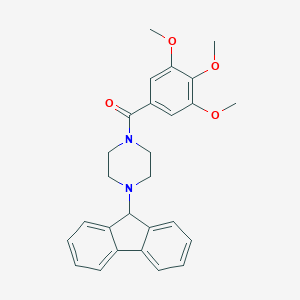

![molecular formula C16H21NO3 B249527 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, also known as FTY720, is a synthetic immunosuppressant drug that has been used in the treatment of multiple sclerosis (MS) and other autoimmune diseases. It was first synthesized in the mid-1990s by researchers at the pharmaceutical company Novartis.

Mécanisme D'action

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the central nervous system, where they can cause inflammation and damage to myelin. 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has other effects on immune cells, including reducing their activation and production of pro-inflammatory cytokines.

Biochemical and Physiological Effects:

In addition to its immunosuppressive effects, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to have other biochemical and physiological effects. These include reducing blood pressure, improving insulin sensitivity, and promoting the survival of neurons. Some studies have also suggested that 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol may have anti-cancer properties, although more research is needed to confirm this.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol is that it has a well-characterized mechanism of action and has been extensively studied in both preclinical and clinical settings. This makes it a useful tool for studying the immune system and its role in autoimmune diseases. However, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has some limitations, including its potential toxicity and the fact that it can have off-target effects on other cell types.

Orientations Futures

There are several potential future directions for research on 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of research is in exploring its potential use in other autoimmune diseases beyond MS, such as rheumatoid arthritis or lupus. Finally, there is ongoing research into the underlying mechanisms of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol's effects on the immune system, which could lead to the development of new therapies for autoimmune diseases.

Méthodes De Synthèse

The synthesis of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol involves several steps, including the reaction of 5-(3-methoxyphenyl)-2-furaldehyde with (R)-1-amino-2-propanol to form the intermediate 2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)-1-propanol. This intermediate is then converted to the final product, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, by reacting it with butanol in the presence of acid.

Applications De Recherche Scientifique

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been extensively studied for its immunosuppressive properties and its potential as a treatment for MS and other autoimmune diseases. In preclinical studies, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to reduce inflammation and prevent the destruction of myelin, the protective coating around nerve fibers that is damaged in MS. Clinical trials have also demonstrated its efficacy in reducing relapse rates and slowing disease progression in patients with MS.

Propriétés

Nom du produit |

2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol |

|---|---|

Formule moléculaire |

C16H21NO3 |

Poids moléculaire |

275.34 g/mol |

Nom IUPAC |

2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-3-13(11-18)17-10-15-7-8-16(20-15)12-5-4-6-14(9-12)19-2/h4-9,13,17-18H,3,10-11H2,1-2H3 |

Clé InChI |

RSAVHTWGGZCLMN-UHFFFAOYSA-N |

SMILES |

CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |

SMILES canonique |

CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

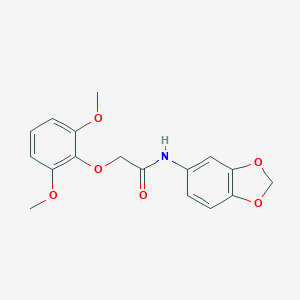

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

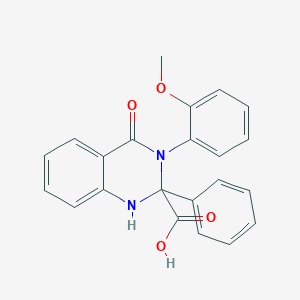

![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)

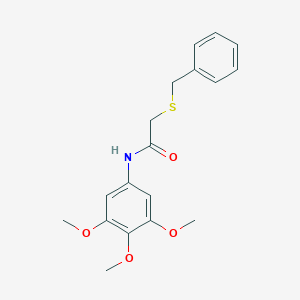

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)